molecular formula C8H6O4<br>C8H6O4<br>C6H4(COOH)2 B7769547 Terephthalic acid CAS No. 211863-90-0

Terephthalic acid

Cat. No.: B7769547
CAS No.: 211863-90-0
M. Wt: 166.13 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terephthalic acid (TPA) is an organic compound that is primarily used as a precursor to the polyester PET It can interact with biological systems, particularly when it is degraded into smaller components .

Mode of Action

TPA is a carboxylic acid that can donate hydrogen ions if a base is present to accept them. This “neutralization” generates substantial amounts of heat and produces water plus a salt . The oxidation of p-xylene, a precursor of TPA, proceeds by a free radical process .

Biochemical Pathways

TPA can be degraded by certain bacteria, such as Rhodococcus erythropolis, which uses an ortho-cleavage pathway for TPA degradation . During the degradation of TPA, the bacterium produces polyhydroxyalkanoate (PHA), a biopolymer . This suggests that TPA can be incorporated into microbial metabolic pathways and converted into useful products.

Pharmacokinetics

The pharmacokinetics of TPA were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life in three rats was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Recovery of TPA in the urine following a bolus intravenous dose was 101 +/- 8%, indicating essentially complete urinary excretion of the compound .

Result of Action

TPA exposure can induce changes at the molecular and cellular level. For instance, exposure to TPA during 3T3-L1 differentiation increased the cellular lipid content and induced adipogenic markers . In another study, exposure to TPA was found to induce DNA damage in non-malignant human breast cells .

Action Environment

Environmental factors can influence the action of TPA. For example, changes in the environment such as pH, temperature, and irradiation can improve contaminant migration from PET food packaging . Degradation of TPA by soil bacteria happens rapidly via both aerobic and anaerobic bacterial degradation .

Biochemical Analysis

Biochemical Properties

Terephthalic acid belongs to the family of dicarboxylic acids, meaning it contains two carboxylic acid groups . In terms of its chemical properties, this compound is similar to monobasic carboxylic compounds . The oxidation of p-xylene, a process to produce this compound, proceeds by a free radical process .

Cellular Effects

This compound exposure increased the expression of CYP4B1 mRNA in rat liver, kidney, and bladder . In vitro effects of this compound on murine adipocytes (3T3-L1) were evaluated using concentrations that might be obtained in adult humans exposed to contaminated sources .

Molecular Mechanism

The oxidation of p-xylene, a process to produce this compound, proceeds by a free radical process. Bromine radicals decompose cobalt and manganese hydroperoxides. The resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .

Temporal Effects in Laboratory Settings

The complete degradation period of this compound (TA, 1000 mg L −1) wastewater has been dramatically shortened via adding TiO 2 /Fe 3 O 4 nanoparticles (NPs, up to 81 days) or ethanol (up to 50 days) .

Dosage Effects in Animal Models

Laboratory experiments demonstrated that rats exposed to 3%-5% this compound in the diet for two weeks had formation of bladder calculus, followed with bladder hyperplasia, and finally developed transitional epithelial carcinomas in two years after chronic feeding studies .

Metabolic Pathways

This compound is a metabolic intermediate in the β-ketoadipate pathway . Enzyme-mediated biocatalytic depolymerization has emerged as a potentially bio-sustainable method for treating and recycling plastics .

Transport and Distribution

This compound is unlikely to cause or contribute to the combustion of other material during transport, storage or use .

Preparation Methods

Properties

IUPAC Name

terephthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array
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Related CAS

26876-05-1
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DSSTOX Substance ID

DTXSID6026080
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Molecular Weight

166.13 g/mol
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Physical Description

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder
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Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes)
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Flash Point

260 °C, 500 °F (260 °C) (Open cup)
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Solubility

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28
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Density

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51
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Vapor Pressure

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests...
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Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)
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Color/Form

Needles, White crystals or powder

CAS No.

100-21-0, 211863-90-0
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Record name TEREPHTHALIC ACID
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes
Record name TEREPHTHALIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16085
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name TEREPHTHALIC ACID
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Record name Terephthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TEREPHTHALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/3
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of terephthalic acid?

A: this compound has the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. [, , ]

Q2: Is there any spectroscopic data available for this compound?

A: Yes, studies often employ various spectroscopic techniques for characterization, including Fourier Transform Infrared Spectrum (FTIR), which provides insights into the functional groups present. []

Q3: How does incorporating this compound into nylon 66 affect its properties?

A: Introducing this compound as a comonomer in nylon 66, up to 40 mol%, leads to changes in thermal properties, solubility, and flame retardancy. Specifically, it decreases melting point, increases glass transition temperature, enhances solubility, and improves flame retardancy with increasing this compound content. []

Q4: What is the impact of different diols on the properties of copolyesters containing this compound?

A: The choice of diols, such as ethylene glycol and neopentyl glycol, significantly influences the crystallinity, melting point, and heat resistance of copolyesters containing this compound. []

Q5: What role does this compound play in the production of polyethylene terephthalate (PET)?

A: this compound serves as a primary monomer in the production of polyethylene terephthalate (PET), a versatile polymer used extensively in packaging, fibers, and films. [, , , , ]

Q6: Can this compound be produced through biological processes?

A: Yes, research demonstrates the biotransformation of p-xylene into this compound using specific bacterial strains, offering potential for environmentally friendly production methods. [, , ]

Q7: What are the challenges associated with conventional this compound production?

A: Traditional methods often rely on harsh conditions (high temperatures and pressures) and corrosive catalysts, leading to increased costs and environmental concerns. []

Q8: How can crude this compound be purified?

A: Purification methods include hydropurification, crystallization using solvents like acetic acid, and the formation of salt complexes with solvents like N-methyl-2-pyrrolidone (NMP). [, , , , , ]

Q9: Are there any novel purification processes for this compound?

A: Yes, innovative techniques like a two-step crystallization process using a specific organic solvent blend have shown promise in efficiently purifying this compound while reducing environmental impact and costs. []

Q10: Can coke bottle waste be recycled to recover valuable components?

A: Research indicates that glycol, a key component of PET used in coke bottles, can be extracted from bottle waste through a process involving crushing, hydrolysis with sodium hydroxide, and filtration, potentially yielding reusable glycol and this compound. []

Q11: Is this compound biodegradable?

A: Yes, a bacterial strain, Ideonella sakaiensis, produces enzymes (PETase and MHETase) capable of degrading PET into this compound and ethylene glycol, highlighting a promising avenue for biodegradation. []

Q12: How is the purity of this compound determined?

A: Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to assess the purity of this compound, ensuring it meets the stringent requirements for various applications. [, ]

Q13: Are there any specific methods for evaluating the self-cleaning activity of surfaces coated with this compound-based materials?

A: Research highlights a novel method for determining the self-cleaning activity of photocatalytic surfaces using a this compound-based approach. This method involves depositing a transparent this compound layer over the surface and monitoring the formation of fluorescent hydroxythis compound upon irradiation. []

Q14: Does this compound have applications beyond polymer production?

A: Yes, this compound derivatives are being investigated as potential components in vibration-absorbing polymer composite materials, showcasing their versatility beyond traditional uses. []

Q15: Can this compound be used as an energy source?

A: Studies demonstrate the possibility of using this compound as an electron donor in microbial fuel cells (MFCs) to generate electricity, highlighting its potential in bioenergy applications. []

Q16: What are the safety considerations associated with this compound production?

A: Traditional methods often involve corrosive chemicals like bromine, necessitating strict safety measures and specialized equipment. Novel processes aim to eliminate these hazardous substances. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.